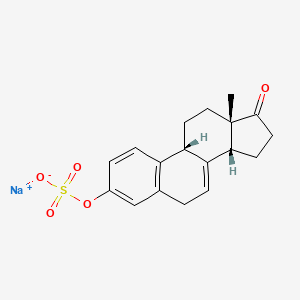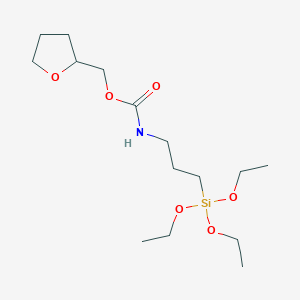
oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is a compound that combines the structural features of oxolane (tetrahydrofuran) and a triethoxysilylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of oxolan-2-ylmethanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction can be represented as follows:
Oxolan-2-ylmethanol+3-(Triethoxysilyl)propyl isocyanate→Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Catalyzed by acids or bases, often under mild heating.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Formation of silanol derivatives.
Condensation: Formation of polysiloxanes.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry
In chemistry, oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is used as a precursor for the synthesis of functionalized silanes and siloxanes. These compounds are valuable in the development of advanced materials with tailored properties.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility and promote cell adhesion. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Medicine
In medicine, the compound’s ability to form biocompatible coatings makes it a candidate for use in medical devices and implants. Its potential to deliver therapeutic agents in a controlled manner is also being investigated.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the adhesion and durability of these materials is highly valued.
作用機序
The mechanism of action of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, crosslinked network that imparts desirable properties to the material, such as enhanced adhesion and durability.
類似化合物との比較
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propyl isocyanate
Uniqueness
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is unique due to the presence of both the oxolane ring and the triethoxysilylpropyl group. This combination imparts unique properties, such as enhanced hydrolytic stability and the ability to form strong, durable coatings. The oxolane ring also provides flexibility and compatibility with various substrates, making it a versatile compound for a wide range of applications.
特性
分子式 |
C15H31NO6Si |
|---|---|
分子量 |
349.49 g/mol |
IUPAC名 |
oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C15H31NO6Si/c1-4-20-23(21-5-2,22-6-3)12-8-10-16-15(17)19-13-14-9-7-11-18-14/h14H,4-13H2,1-3H3,(H,16,17) |
InChIキー |
RVFRDSQXXSRCOI-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC(=O)OCC1CCCO1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
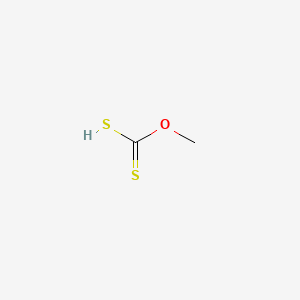
![3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13435245.png)
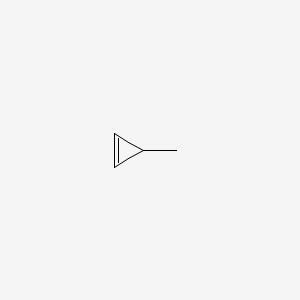
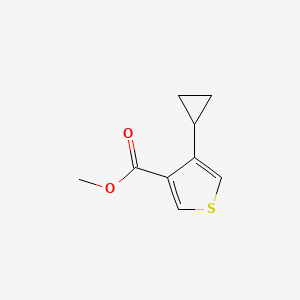
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)
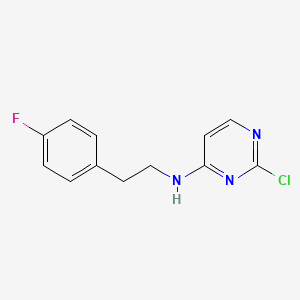

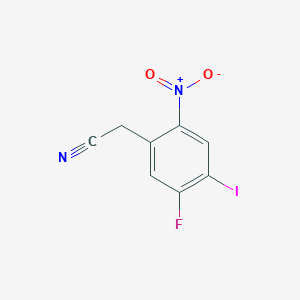
![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
